molecular formula C10H7FN2O2 B6326446 (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% CAS No. 893737-16-1

(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%

Cat. No. B6326446
CAS RN: 893737-16-1
M. Wt: 206.17 g/mol
InChI Key: POVHEJULQADVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% (2,4-DFPP) is a synthetic compound used for various scientific research applications. It is a pyrimidine derivative, which is a class of heterocyclic compounds containing a six-membered ring system with two nitrogen atoms at positions 1 and 3. This compound is relatively stable and has been used in various studies for its various biochemical and physiological effects.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has been used in various scientific research applications. It has been used in studies of the mechanism of action of various drugs, such as anticonvulsants, antidepressants, and antipsychotics. It has also been used in studies of the biochemical and physiological effects of various drugs, such as the effects of anticonvulsants on the brain. In addition, it has been used in studies of the effects of various drugs on the cardiovascular system, such as the effects of anticoagulants on the heart.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting the activity of MAO, (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% may increase the levels of these neurotransmitters in the brain, which may have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has been found to have various biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which may have beneficial effects on mood and behavior. It has also been found to inhibit the activity of MAO, which may lead to increased levels of these neurotransmitters in the brain. In addition, (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is relatively stable, which makes it easy to handle and store. It is also relatively inexpensive, which makes it a cost-effective option for research. However, there are some limitations to using (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% in laboratory experiments. It is not approved for use in humans, so it cannot be used in clinical trials. In addition, it has not been extensively studied, so its effects may not be fully understood.

Future Directions

There are several potential future directions for the use of (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%. It could be used in further studies of the biochemical and physiological effects of various drugs, such as the effects of anticonvulsants on the brain. It could also be used in studies of the mechanism of action of various drugs, such as the effects of anticoagulants on the heart. In addition, it could be used in studies of the effects of various drugs on the cardiovascular system, such as the effects of anticoagulants on the heart. Finally, it could be used in studies of the effects of various drugs on the immune system, such as the effects of immunosuppressants on the body.

Synthesis Methods

(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% can be synthesized using a three-step method. The first step is the synthesis of the pyrimidine ring, which is achieved by reacting 4-fluorophenylacetic acid with 2,4-dichloropyrimidine in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step is the formation of the dihydroxy group, which is accomplished by reacting the pyrimidine ring with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The third step is the formation of the fluorine atom, which is accomplished by reacting the dihydroxy group with 4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.

properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVHEJULQADVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione

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